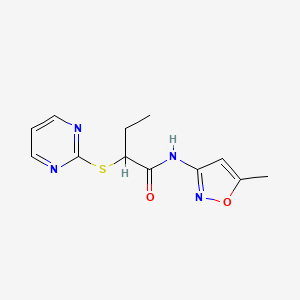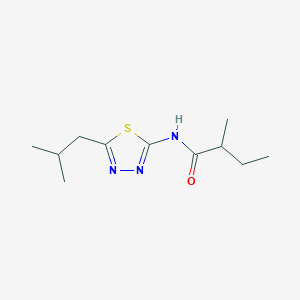
N~2~-(2-furylmethyl)-N~1~-(3-methylphenyl)-alpha-asparagine
Vue d'ensemble
Description
Asparagine plays a crucial role in nitrogen storage and transport in plants and has implications for food safety due to its role as a precursor for acrylamide formation during cooking and processing. Research on asparagine synthetase genes in wheat, for instance, highlights its importance in plant biology and food science (Gao et al., 2016).
Synthesis Analysis
Various synthetic approaches for asparagine derivatives highlight the chemical versatility and complexity of synthesizing specific asparagine-related compounds. For example, the synthesis of novel N-glycosyl asparagines through N-glycosylation of primary amide groups demonstrates advanced techniques in peptide synthesis (Tanaka et al., 2005).
Molecular Structure Analysis
The molecular structure of asparagine derivatives, such as in the study of peptides containing enantiomerically pure α-Methylasparagine, reveals detailed insights into the conformational dynamics and structural properties of these compounds (Hopkins et al., 2000).
Chemical Reactions and Properties
Research on the enzymatic methylation of porcine adrenocorticotropin by protein carboxyl methyltransferase, requiring deamidation of asparagine, illustrates the complex chemical reactions asparagine derivatives can undergo and highlights the specificity of enzymatic interactions with asparagine residues (Aswad, 1984).
Physical Properties Analysis
While specific studies on the physical properties of N2-(2-furylmethyl)-N1-(3-methylphenyl)-alpha-asparagine were not found, general research on asparagine and its derivatives can provide insights into solubility, stability, and other physical characteristics important for understanding the behavior of these compounds in various environments.
Chemical Properties Analysis
The chemical properties of asparagine-related compounds, including reactivity, chemical stability, and interactions with other molecules, are critical for their application in chemical synthesis, biological systems, and material science. Studies on the metabolism of asparagine in plants, for instance, shed light on its role in nitrogen transport and utilization (Sieciechowicz et al., 1988).
Propriétés
IUPAC Name |
3-(furan-2-ylmethylamino)-4-(3-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-4-2-5-12(8-11)18-16(21)14(9-15(19)20)17-10-13-6-3-7-22-13/h2-8,14,17H,9-10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCDUIOMWQTZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4024422.png)
![ethyl 1-{N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4024427.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)valine](/img/structure/B4024436.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4024444.png)
![methyl [4-({3-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4024458.png)
![4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4024460.png)
![N-benzyl-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4024465.png)
![3-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4024470.png)

![N-isopropyl-N-{2-[(4-methoxybenzoyl)amino]benzoyl}phenylalaninamide](/img/structure/B4024474.png)
![N-(5-chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4024489.png)
![ethyl 1-{N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4024502.png)
